molecular formula C26H32N4O2 B2857596 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-dipropylacetamide CAS No. 955453-35-7

2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-dipropylacetamide

Cat. No.: B2857596
CAS No.: 955453-35-7
M. Wt: 432.568
InChI Key: HCRAXNPOIXTPSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-dipropylacetamide is a complex organic compound featuring a benzimidazole core linked to a pyrrolidinone ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-dipropylacetamide typically involves multiple steps, starting with the preparation of the benzimidazole and pyrrolidinone intermediates. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyrrolidinone ring is often prepared via cyclization reactions involving amines and carbonyl compounds.

Common reagents used in these steps include acetic anhydride, benzyl chloride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-dipropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in aprotic solvents.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols, and catalysts to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .

Scientific Research Applications

2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-dipropylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-dipropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in anti-cancer research, the compound may inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(5-oxopyrrolidin-2-yl)propanoate
  • tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
  • 2-Benzyl-5-[(2S)-2-pyrrolidinyl]-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-dipropylacetamide stands out due to its unique combination of a benzimidazole core and a pyrrolidinone ring, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2/c1-3-14-28(15-4-2)25(32)19-30-23-13-9-8-12-22(23)27-26(30)21-16-24(31)29(18-21)17-20-10-6-5-7-11-20/h5-13,21H,3-4,14-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRAXNPOIXTPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.